
Pentadeca-4,6-diynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentadeca-4,6-diynoic acid is a naturally occurring compound found in certain plant species, particularly within the Asteraceae family It is characterized by its unique structure, which includes a 15-carbon chain with two triple bonds at the 4th and 6th positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentadeca-4,6-diynoic acid typically involves the use of alkyne coupling reactions. One common method is the use of the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include techniques such as column chromatography or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
Pentadeca-4,6-diynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, resulting in alkenes or alkanes.
Substitution: The triple bonds in this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as organolithium compounds or Grignard reagents are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can result in a variety of substituted alkynes or alkenes.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for use in biological research and development of new antibiotics.
Medicine: Research has shown that pentadeca-4,6-diynoic acid has anti-inflammatory and anticancer properties, which could be harnessed for therapeutic purposes.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and coatings.
作用机制
The mechanism by which pentadeca-4,6-diynoic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes and cytokines. In cancer cells, this compound can induce apoptosis through the activation of specific signaling pathways.
相似化合物的比较
Pentadeca-4,6-diynoic acid can be compared with other similar compounds, such as:
Hexadeca-4,6-diynoic acid: Similar structure but with a 16-carbon chain.
Heptadeca-4,6-diynoic acid: Similar structure but with a 17-carbon chain.
Octadeca-4,6-diynoic acid: Similar structure but with an 18-carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the positioning of the triple bonds, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
110408-08-7 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC 名称 |
pentadeca-4,6-diynoic acid |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-8,13-14H2,1H3,(H,16,17) |
InChI 键 |
UMDGDFNHSKMYHZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC#CC#CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
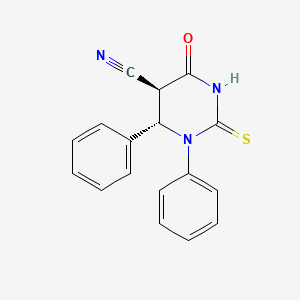
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)

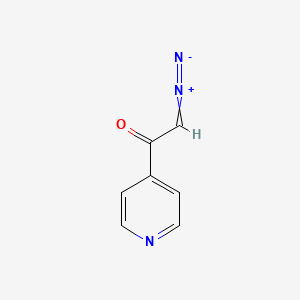

![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
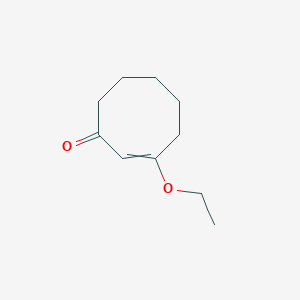

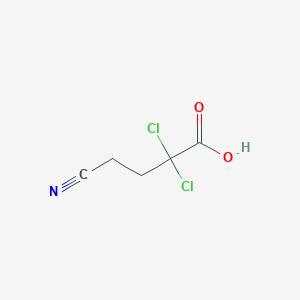

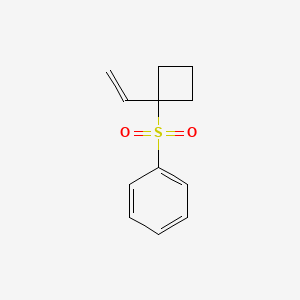

![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)
